molecular formula C6H12O B054780 Furan, 2-ethyltetrahydro- CAS No. 123931-62-4

Furan, 2-ethyltetrahydro-

Cat. No. B054780
M. Wt: 100.16 g/mol
InChI Key: IHMXVSZXHFTOFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Furan, 2-ethyltetrahydro-, also known as 2-Ethyltetrahydrofuran (2-ETHF), is a cyclic ether that is commonly used as a solvent in organic chemistry. It is a clear, colorless liquid with a fruity odor and is highly flammable. 2-ETHF is a versatile solvent that is used in a variety of chemical reactions, including Grignard reactions, reduction reactions, and polymerization reactions.

Mechanism Of Action

The mechanism of action of 2-ETHF is not well understood, but it is believed to act as a Lewis base, which can coordinate with Lewis acids such as metal ions. This coordination can activate the Lewis acid and facilitate chemical reactions. In addition, 2-ETHF can act as a hydrogen bond acceptor, which can enhance the reactivity of certain functional groups.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 2-ETHF. However, it has been shown to have low toxicity and is not expected to have significant adverse effects on human health.

Advantages And Limitations For Lab Experiments

One advantage of using 2-ETHF as a solvent is its low boiling point, which makes it easy to remove from reaction mixtures. It is also relatively inexpensive and readily available. However, 2-ETHF has limited solubility for certain compounds, and it can react with some functional groups, such as aldehydes and ketones.

Future Directions

There are several future directions for the use of 2-ETHF in scientific research. One area of interest is the synthesis of new MOFs using 2-ETHF as a reaction medium. In addition, 2-ETHF could be used as a solvent for the extraction of natural products from plant sources, which could have potential applications in the development of new drugs and agrochemicals. Further research is needed to fully understand the mechanism of action of 2-ETHF and to explore its potential applications in various chemical reactions.

Synthesis Methods

2-ETHF can be synthesized through the catalytic hydrogenation of furfural, which is a byproduct of the processing of agricultural waste such as corn cobs and rice husks. The hydrogenation process involves the use of a catalyst such as palladium on carbon and hydrogen gas. The reaction is carried out at high pressure and temperature, and the resulting product is purified through distillation.

Scientific Research Applications

2-ETHF has several applications in scientific research, including as a solvent for the synthesis of pharmaceuticals, agrochemicals, and polymers. It is also used as a solvent for the extraction of natural products from plants and other sources. In addition, 2-ETHF is used as a reaction medium for the synthesis of metal-organic frameworks (MOFs), which are porous materials that have potential applications in gas storage, separation, and catalysis.

properties

CAS RN

123931-62-4

Product Name

Furan, 2-ethyltetrahydro-

Molecular Formula

C6H12O

Molecular Weight

100.16 g/mol

IUPAC Name

2-ethyloxolane

InChI

InChI=1S/C6H12O/c1-2-6-4-3-5-7-6/h6H,2-5H2,1H3

InChI Key

IHMXVSZXHFTOFN-UHFFFAOYSA-N

SMILES

CCC1CCCO1

Canonical SMILES

CCC1CCCO1

Other CAS RN

1003-30-1

synonyms

2-ethyloxolane

Origin of Product

United States

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